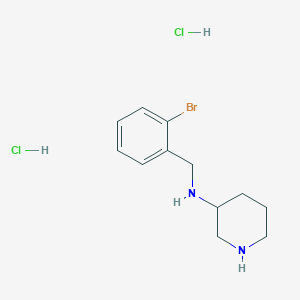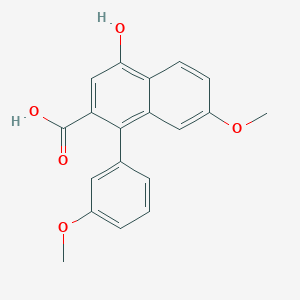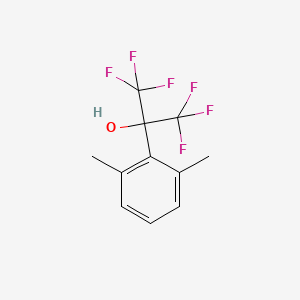
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C12H17BrN2·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a bromobenzyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-bromobenzyl chloride.
N-Alkylation: The piperidine undergoes N-alkylation with 2-bromobenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to form (S)-N-(2-Bromobenzyl)piperidine.
Amine Formation: The resulting (S)-N-(2-Bromobenzyl)piperidine is then subjected to reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride to yield (S)-N-(2-Bromobenzyl)piperidin-3-amine.
Dihydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran are used.
Major Products Formed
Substitution: Formation of new benzyl derivatives with different functional groups.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dehalogenated or reduced amine derivatives.
Applications De Recherche Scientifique
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications, such as analgesics, antipsychotics, and antidepressants.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with neurotransmitter systems, potentially affecting signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-N-(2-Chlorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Fluorobenzyl)piperidin-3-amine dihydrochloride
- (S)-N-(2-Methylbenzyl)piperidin-3-amine dihydrochloride
Uniqueness
(S)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in research and development.
Propriétés
Formule moléculaire |
C12H19BrCl2N2 |
|---|---|
Poids moléculaire |
342.10 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H |
Clé InChI |
WJUFNJYETGCLLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)






